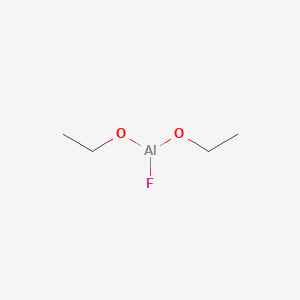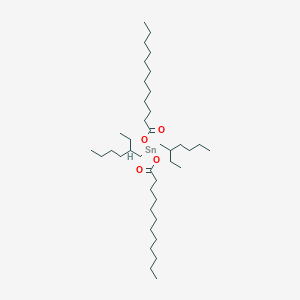![molecular formula C22H17N3O B14319249 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 106727-33-7](/img/structure/B14319249.png)
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused imidazoquinazoline ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazoquinazoline core . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents.
Scientific Research Applications
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting key signaling pathways involved in cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-2,10-dihydroimidazo[1,2-c]quinazoline: This compound shares a similar core structure but differs in the position of the nitrogen atoms within the ring system.
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]pyridazine: Another related compound with a pyridazine ring fused to the imidazoquinazoline core.
Uniqueness
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various research and therapeutic applications .
Properties
CAS No. |
106727-33-7 |
|---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2,3-diphenyl-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H17N3O/c26-21-17-13-7-8-14-18(17)23-22-24-19(15-9-3-1-4-10-15)20(25(21)22)16-11-5-2-6-12-16/h1-14,19-20H,(H,23,24) |
InChI Key |
ALQIQFXODNVCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N3C(=O)C4=CC=CC=C4N=C3N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


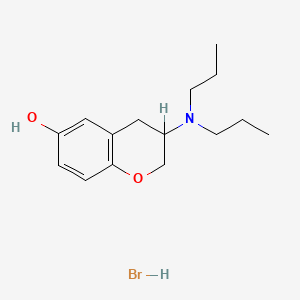
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
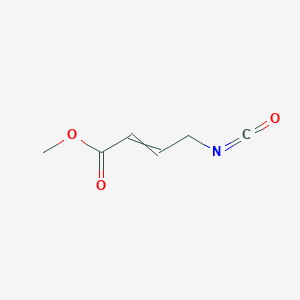
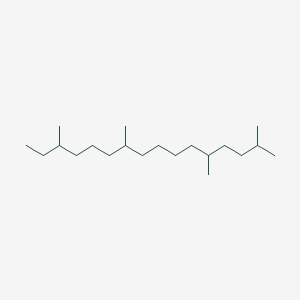
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
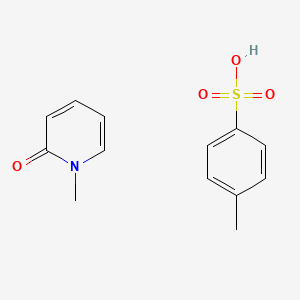
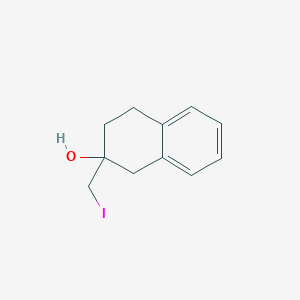
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
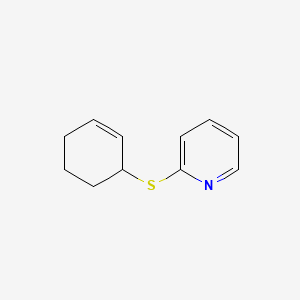
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
